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Abstract
PK11195, a prototypical high-affinity ligand for the 18 kDa translocator protein (TSPO), has

been a cornerstone in the study of this mitochondrial protein for decades. This guide provides a

comprehensive overview of the chemical structure, binding characteristics, and biological

functions of PK11195. It is intended to serve as a technical resource, offering detailed

experimental protocols, quantitative data, and visual representations of its mechanism of action

to facilitate further research and drug development efforts targeting TSPO.

Chemical Structure and Properties
PK11195, chemically known as 1-(2-chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-

isoquinolinecarboxamide, is a synthetic isoquinoline carboxamide.[1] Its structure is

characterized by a rigid isoquinoline core, a chlorophenyl group, and a flexible N-methyl-N-(1-

methylpropyl) carboxamide side chain. This specific arrangement of functional groups is crucial

for its high-affinity binding to TSPO.

Dynamic 1H/13C NMR spectroscopy has revealed that PK11195 exists as four stable but

interconverting rotamers in solution, a consequence of amide bond and 2-chlorophenyl group

rotation.[2] The E rotamer has been shown to be the more stable form in solution.[2]

Understanding these conformational dynamics is critical for designing new TSPO ligands with

improved binding properties.
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Table 1: Chemical and Physical Properties of PK11195

Property Value Reference

IUPAC Name

1-(2-Chlorophenyl)-N-methyl-

N-(1-methylpropyl)-3-

isoquinolinecarboxamide

[1]

Molecular Formula C₂₁H₂₁ClN₂O [1]

Molecular Weight 352.9 g/mol [1]

CAS Number 85532-75-8 [1]

Appearance Solid [1]

Purity >99% [1]

Solubility
Soluble in DMSO to 100 mM,

Soluble in ethanol to 50 mM
[1]

Canonical SMILES

CCC(C)N(C)C(=O)C1=CC2=C

C=CC=C2C(=N1)C3=CC=CC=

C3Cl

[1]

Binding to the Translocator Protein (TSPO)
PK11195 is a high-affinity antagonist for the translocator protein (TSPO), formerly known as the

peripheral benzodiazepine receptor (PBR).[1][3] TSPO is an 18 kDa protein primarily located

on the outer mitochondrial membrane and is involved in a variety of cellular processes,

including cholesterol transport, steroidogenesis, and apoptosis.[1]

The binding of PK11195 to TSPO is highly specific and has been extensively characterized.

The first high-resolution 3D solution structure of a mammalian (mouse) TSPO in complex with

PK11195 was determined using NMR spectroscopy (PDB ID: 2MGY).[3] This structure

revealed a 1:1 binding stoichiometry, with the PK11195 molecule situated in a hydrophobic

binding pocket formed by five transmembrane helices of TSPO.[3] Key amino acid residues

involved in the binding of PK11195 include A23, V26, L49, A50, I52, W107, L114, A147, and

L150.[3]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.bmbreports.org/journal/view.html?doi=10.5483/BMBRep.2020.53.1.273
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.frontiersin.org/journals/physiology/articles/10.3389/fphys.2021.628508/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A single nucleotide polymorphism (A147T) in the human TSPO gene can affect the binding

affinity of some second-generation TSPO ligands, but PK11195 exhibits high affinity for both

the wild-type (WT) and the A147T variant of TSPO.[4]

Table 2: Binding Affinity of PK11195 for TSPO

Radioligand Preparation Kd (nM) Ki (nM) Reference

[³H]PK11195 Rat brain tissue 1.4 - [5]

[³H]PK11195
Human brain

tissue
4.3 - 6.6 - [5]

[³H]PK11195 - - 9.3 ± 0.5 [6]

[³H]PK11195
Platelet

membranes
29.25 - [7]

Mechanism of Action and Signaling Pathways
As an antagonist, PK11195 modulates the function of TSPO, impacting several downstream

signaling pathways. Its most well-characterized roles are in apoptosis and the inhibition of

neuroinflammation.

Modulation of Apoptosis
TSPO is a component of the mitochondrial permeability transition pore (MPTP), a protein

complex that also includes the voltage-dependent anion channel (VDAC) and the adenine

nucleotide translocator (ANT).[2] The opening of the MPTP is a critical event in the intrinsic

apoptotic pathway. PK11195 has been shown to induce apoptosis and cell cycle arrest in

various cancer cell lines.[2] It is thought to facilitate the opening of the MPTP, potentially by

blocking the anti-apoptotic effects of proteins like Bcl-2.[2]
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Caption: PK11195 modulation of the MPTP and apoptosis.

Anti-inflammatory Effects
In the central nervous system, TSPO expression is upregulated in activated microglia and

astrocytes during neuroinflammation.[8] This has made TSPO a valuable biomarker for

neuroinflammatory conditions. PK11195 has demonstrated anti-inflammatory effects by

inhibiting the activation of the NLRP3 inflammasome in microglial cells.[9] This leads to a

reduction in the release of pro-inflammatory cytokines such as IL-1β and IL-18.[9]
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Caption: PK11195-mediated inhibition of neuroinflammation.

Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to

determine the affinity of a test compound for TSPO using [³H]PK11195.

Materials:

Cell membranes expressing TSPO (e.g., from U87MG cells or platelets)[7][10]

[³H]PK11195 (radioligand)

Unlabeled PK11195 (for determining non-specific binding)

Test compound

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

Whatman GF/B filters

Scintillation fluid

Liquid scintillation counter

Procedure:
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Prepare serial dilutions of the test compound.

In a microcentrifuge tube, add the following in order:

Assay buffer

Cell membrane preparation (e.g., 20 µg of protein)[10]

A fixed concentration of [³H]PK11195 (e.g., 1.5 nM)[10]

Varying concentrations of the test compound or unlabeled PK11195 (for non-specific

binding, use a high concentration, e.g., 1 µM).[10]

Incubate the mixture to allow binding to reach equilibrium (e.g., 35 minutes at 30°C or 180

minutes at room temperature).[10][11]

Terminate the assay by rapid filtration through Whatman GF/B filters to separate bound from

free radioligand.

Wash the filters rapidly with ice-cold assay buffer.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a

liquid scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Analyze the data using a non-linear regression analysis to determine the IC₅₀ of the test

compound.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is

the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
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Caption: Workflow for a competitive radioligand binding assay.

Synthesis of [¹¹C]PK11195 for PET Imaging
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The radiosynthesis of (R)-[¹¹C]PK11195 is typically achieved through the N-methylation of the

(R)-N-desmethyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I).[8][12]

Materials:

(R)-N-desmethyl-PK11195 (precursor)

[¹¹C]CH₃I

Anhydrous dimethyl sulfoxide (DMSO)

Base (e.g., sodium hydride or potassium hydroxide)

HPLC system for purification

Solid-phase extraction cartridge (e.g., tC18)

Sterile saline and filter for formulation

Procedure (Simplified):

Dissolve the (R)-N-desmethyl-PK11195 precursor and a base in anhydrous DMSO.

Trap the produced [¹¹C]CH₃I in the precursor solution.

Allow the reaction to proceed at an elevated temperature (e.g., 90°C) or room temperature,

depending on the base used.[8]

Purify the resulting [¹¹C]PK11195 using semi-preparative HPLC.

Collect the fraction containing [¹¹C]PK11195.

Reformulate the radiotracer by solid-phase extraction, eluting with ethanol and reconstituting

in sterile saline.

Pass the final product through a sterile filter for quality control and subsequent injection.

Conclusion
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PK11195 remains an invaluable tool for probing the structure and function of the translocator

protein. Its well-defined chemical properties, high-affinity binding, and established role in

modulating key cellular pathways provide a solid foundation for its use in basic research and as

a benchmark for the development of novel TSPO-targeted therapeutics and imaging agents.

This guide has synthesized critical technical information to aid researchers in leveraging the full

potential of PK11195 in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9599342/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9599342/
https://www.benchchem.com/product/b1678502#understanding-the-structure-of-pk11195
https://www.benchchem.com/product/b1678502#understanding-the-structure-of-pk11195
https://www.benchchem.com/product/b1678502#understanding-the-structure-of-pk11195
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

